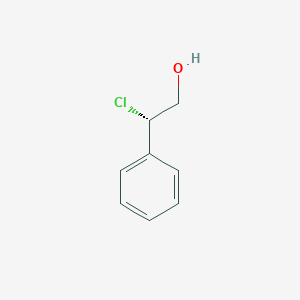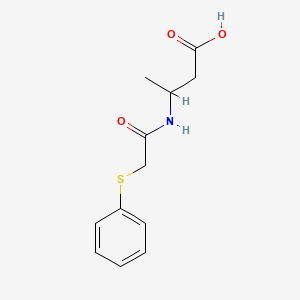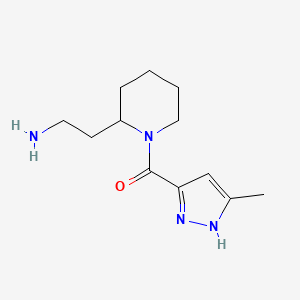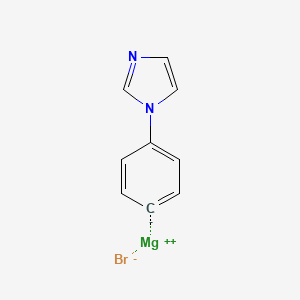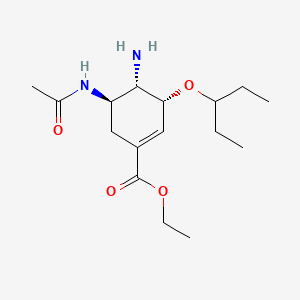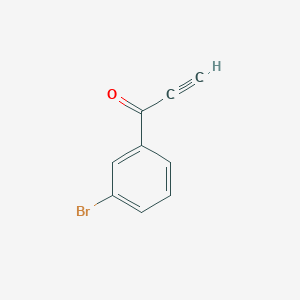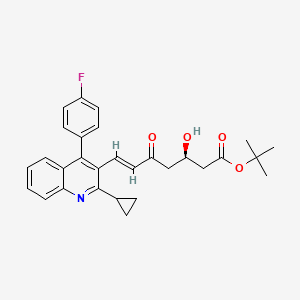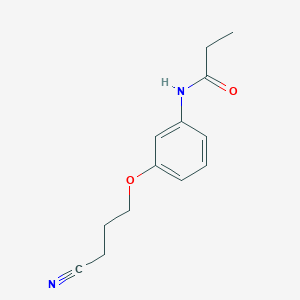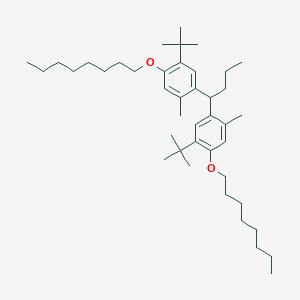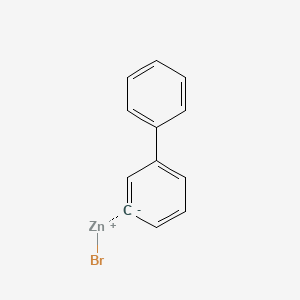
3-(Biphenyl)Zinc bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Biphenyl)Zinc bromide is an organozinc compound that features a zinc atom bonded to a biphenyl group and a bromide ion. This compound is of significant interest in organic synthesis due to its reactivity and utility in forming carbon-carbon bonds. It is commonly used in various chemical reactions, particularly in the field of organometallic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 3-(Biphenyl)Zinc bromide typically involves the reaction of biphenyl with zinc and bromine. One common method is the direct reaction of biphenyl with zinc bromide in an appropriate solvent. The reaction conditions often require an inert atmosphere to prevent oxidation and moisture-sensitive conditions to avoid hydrolysis of the zinc compound .
Industrial Production Methods: On an industrial scale, the production of this compound may involve more sophisticated techniques such as continuous flow reactors to ensure consistent quality and yield. The use of high-purity reagents and controlled reaction environments is crucial to achieve the desired product specifications .
Chemical Reactions Analysis
Types of Reactions: 3-(Biphenyl)Zinc bromide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromide ion is replaced by other nucleophiles.
Coupling Reactions: It is commonly used in cross-coupling reactions such as the Negishi coupling, where it reacts with organic halides to form new carbon-carbon bonds.
Common Reagents and Conditions:
Reagents: Common reagents used with this compound include organic halides, palladium catalysts, and other transition metal catalysts.
Major Products: The major products formed from these reactions are typically biphenyl derivatives, which can be further functionalized for various applications in organic synthesis .
Scientific Research Applications
3-(Biphenyl)Zinc bromide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(Biphenyl)Zinc bromide primarily involves its role as a nucleophile in chemical reactions. The zinc atom in the compound acts as a Lewis acid, facilitating the formation of carbon-carbon bonds by stabilizing the transition state and lowering the activation energy of the reaction . The biphenyl group provides steric and electronic effects that influence the reactivity and selectivity of the compound in various reactions .
Comparison with Similar Compounds
Diethylzinc: Another organozinc compound used in organic synthesis, particularly in the addition to carbonyl compounds.
Phenylzinc bromide: Similar to 3-(Biphenyl)Zinc bromide but with a single phenyl group instead of a biphenyl group.
Zinc chloride: While not an organozinc compound, it is often used in similar types of reactions as a Lewis acid catalyst.
Uniqueness: this compound is unique due to its biphenyl group, which provides additional stability and reactivity compared to simpler organozinc compounds. This makes it particularly useful in the synthesis of complex organic molecules where selectivity and reactivity are crucial .
Properties
Molecular Formula |
C12H9BrZn |
|---|---|
Molecular Weight |
298.5 g/mol |
IUPAC Name |
bromozinc(1+);phenylbenzene |
InChI |
InChI=1S/C12H9.BrH.Zn/c1-3-7-11(8-4-1)12-9-5-2-6-10-12;;/h1-5,7-10H;1H;/q-1;;+2/p-1 |
InChI Key |
SDLROJMDSKHAEY-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C[C-]=C2.[Zn+]Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


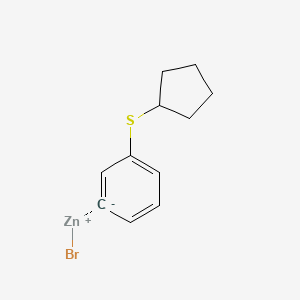
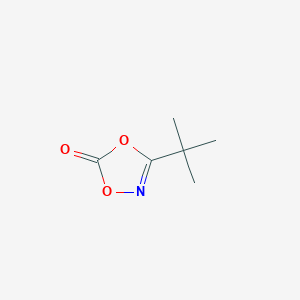
![3-(Difluoromethyl)-7-iodo-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B14891558.png)
